N-Methyl-N-(benzyloxycarbonyl)-L-methionine
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Overview
Description
N-Methyl-N-(benzyloxycarbonyl)-L-methionine is a synthetic derivative of the amino acid methionine. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom of the methionine molecule. This compound is often used in peptide synthesis and various biochemical applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(benzyloxycarbonyl)-L-methionine typically involves the following steps:
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Protection of the Amino Group: : The amino group of L-methionine is protected by reacting it with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate. This reaction forms the benzyloxycarbonyl-protected methionine.
L-Methionine+Cbz-Cl→N-(benzyloxycarbonyl)-L-methionine
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Methylation: : The protected methionine is then methylated using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃). This step introduces the methyl group to the nitrogen atom, resulting in this compound.
N-(benzyloxycarbonyl)-L-methionine+CH₃I→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(benzyloxycarbonyl)-L-methionine can undergo various chemical reactions, including:
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Oxidation: : The sulfur atom in the methionine side chain can be oxidized to form sulfoxides or sulfones.
This compound+Oxidizing Agent→Sulfoxide/Sulfone Derivatives
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Reduction: : The benzyloxycarbonyl group can be removed through hydrogenation or reduction using palladium on carbon (Pd/C) as a catalyst.
This compound+H2→N-Methyl-L-methionine
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Substitution: : The methyl group on the nitrogen can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas (H₂) with Pd/C, lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, aryl halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: N-Methyl-L-methionine
Substitution: Various N-alkyl or N-aryl derivatives
Scientific Research Applications
N-Methyl-N-(benzyloxycarbonyl)-L-methionine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in the protection of amino groups during peptide chain elongation.
Biochemical Studies: The compound is utilized in studies involving methionine metabolism and its role in various biological processes.
Drug Development: It serves as a precursor in the synthesis of methionine analogs and derivatives with potential therapeutic applications.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-Methyl-N-(benzyloxycarbonyl)-L-methionine primarily involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group from unwanted reactions during peptide synthesis. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of complex peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonyl-L-methionine: Similar structure but lacks the methyl group on the nitrogen atom.
N-Methyl-L-methionine: Lacks the benzyloxycarbonyl protecting group.
N-Benzyloxycarbonyl-N-methylglycine: Similar protecting group but different amino acid backbone.
Uniqueness
N-Methyl-N-(benzyloxycarbonyl)-L-methionine is unique due to the presence of both the benzyloxycarbonyl protecting group and the methyl group on the nitrogen atom. This dual modification provides enhanced stability and reactivity, making it particularly useful in peptide synthesis and other biochemical applications.
Properties
IUPAC Name |
(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-15(12(13(16)17)8-9-20-2)14(18)19-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,16,17)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWJQCZQSBTJFY-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCSC)C(=O)O)C(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CCSC)C(=O)O)C(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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